1,6-Bis(trimethoxysilyl)hexane

説明

Classification and Structural Features of Bridged Silsesquioxanes (BSs)

Silsesquioxanes are a class of organosilicon compounds with the general formula [RSiO₃/₂]n. wikipedia.org They can exist as discrete cages (e.g., T₈, T₁₀, T₁₂) or as polymeric networks. wikipedia.org Bridged silsesquioxanes (BSs) are a specific type of polysilsesquioxane where an organic group links two or more silicon atoms. electronicsandbooks.com This molecular-level bridging of organic and inorganic moieties allows for the creation of hybrid materials with uniform composition. electronicsandbooks.com

The structure of BSs can be tailored by varying the bridging organic group, which can range from simple alkanes to more complex aromatic or functionalized structures. electronicsandbooks.com This versatility allows for the fine-tuning of the material's properties. electronicsandbooks.com BSs are typically synthesized through the hydrolysis and condensation of organotrichlorosilanes or corresponding silanetriols. wikipedia.org The sol-gel process is a common method used to polymerize these precursors into a network structure. rsc.orgosti.gov

Within the broader category of bridged silsesquioxanes, hexylene-bridged polysilsesquioxanes represent a distinct and well-studied class. These materials are derived from precursors containing a six-carbon alkyl chain (a hexylene group) bridging two silicon atoms. nih.govosti.gov The flexibility of the hexylene bridge plays a crucial role in the final properties of the material. osti.gov For instance, the porosity of hexylene-bridged xerogels can be controlled by the conditions of the polymerization reaction, such as the pH of the catalyst used. osti.gov Under basic conditions, highly porous materials can be obtained, while acidic conditions can lead to non-porous structures. osti.gov

Significance of Organic-Inorganic Hybrid Materials in Advanced Research

The applications for these materials are diverse and expanding, including use in coatings, catalysis, membrane materials, and electronics. longdom.orgwikipedia.orgelectronicsandbooks.com The continuous research in this area is driven by the potential for creating new materials with tailored functionalities for specific, high-performance applications. mdpi.com

Research Context and Scope for 1,6-Bis(trimethoxysilyl)hexane (BTMSH)

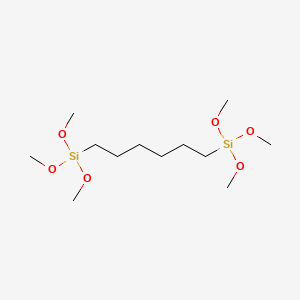

This compound (BTMSH) is a key precursor for the synthesis of hexylene-bridged polysilsesquioxanes. nasa.govnasa.gov This molecule consists of a hexane (B92381) chain with a trimethoxysilyl group at each end. biosynth.comguidechem.com The trimethoxysilyl groups are reactive and can undergo hydrolysis and condensation reactions to form a cross-linked polysilsesquioxane network. biosynth.com

Research on BTMSH focuses on its use as a building block for creating flexible and robust organic-inorganic hybrid materials. nasa.govnasa.gov A significant area of investigation is its incorporation into silica-based aerogels to improve their flexibility and elastic recovery. nasa.govnasa.gov By replacing some of the more rigid silica (B1680970) precursors with BTMSH, researchers have been able to create aerogels with significantly enhanced elasticity without compromising their low density and high porosity. nasa.govnih.gov The scope of research also includes its use in coatings and as a surface modifier. guidechem.comshinetsusilicones.comcfsilicones.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 87135-01-1 biosynth.comchemsrc.com |

| Molecular Formula | C₁₂H₃₀O₆Si₂ biosynth.comchemsrc.com |

| Molecular Weight | 326.54 g/mol biosynth.com |

| Appearance | Colorless to almost colorless clear liquid guidechem.comtcichemicals.com |

| Boiling Point | 283.7 ± 23.0 °C at 760 mmHg chemsrc.com |

| Melting Point | < 0 °C chemsrc.com |

| Density | 1.0 ± 0.1 g/cm³ chemsrc.com |

| Flash Point | 108.4 ± 23.0 °C chemsrc.com |

| Refractive Index | 1.420 shinetsusilicones.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

trimethoxy(6-trimethoxysilylhexyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H30O6Si2/c1-13-19(14-2,15-3)11-9-7-8-10-12-20(16-4,17-5)18-6/h7-12H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKCWAROGHMSTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CO[Si](CCCCCC[Si](OC)(OC)OC)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

156247-99-3 | |

| Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=156247-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40868964 | |

| Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

87135-01-1 | |

| Record name | 1,6-Bis(trimethoxysilyl)hexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87135-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087135011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,11-Dioxa-3,10-disiladodecane, 3,3,10,10-tetramethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40868964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,10,10-tetramethoxy-2,11-dioxa-3,10-disiladodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.554 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Research Applications of 1,6 Bis Trimethoxysilyl Hexane in Materials Science

Development of Hybrid Aerogels and Xerogels

1,6-Bis(trimethoxysilyl)hexane is instrumental in the development of hybrid organic-inorganic aerogels and xerogels. By incorporating this compound into a silica (B1680970) sol-gel system, typically with a primary silica precursor like tetramethylorthosilicate (TMOS) or tetraethoxysilane (TEOS), researchers can precisely engineer the final material's properties. nasa.govacs.orgnih.gov The flexible hexane (B92381) bridge introduces organic character into the inorganic silica network, leading to significant improvements in the material's performance.

Enhancing Mechanical Properties and Flexibility of Aerogels

A primary application of this compound is to overcome the inherent brittleness of traditional silica aerogels. The incorporation of its flexible hexane linkages into the rigid silica backbone imparts a degree of elasticity to the resulting hybrid aerogel. nasa.govcore.ac.uk

The integration of this compound into the aerogel network is a proven strategy for enhancing elastic recovery and minimizing shrinkage during the drying process. The flexible alkyl chains of the precursor create a more compliant aerogel structure. researchgate.net This increased flexibility allows the material to be compressed to significant strain levels and then recover its original shape, a property not found in conventional, purely inorganic silica aerogels. acs.org For example, epoxy-reinforced aerogels synthesized with a portion of the silica precursor replaced by this compound have demonstrated nearly complete recovery from a 25% compressive strain. acs.org The presence of these flexible linkers also helps to mitigate the capillary stresses that cause shrinkage during the evaporation of pore liquid, resulting in aerogels with higher porosity and less density. cfsilicones.comacs.org

The rigid, three-dimensional network of Si-O-Si bonds is responsible for the characteristic brittleness of silica aerogels. nasa.govcore.ac.uk By co-polymerizing this compound with traditional silica precursors, the long hexane chains are integrated into this network, effectively interrupting the rigid silica structure. acs.org This molecular-level modification reduces the stiffness of the backbone, making the aerogel less prone to brittle failure under stress. nasa.govacs.org Research has shown that even a small molar percentage of silicon from this compound can lead to a significant increase in the material's flexibility, allowing it to bend without fracturing. nasa.gov

Tailoring Porosity and Surface Area in Aerogel Systems

The use of this compound also provides a method for controlling the porous architecture of aerogels. The introduction of the larger, flexible hexane-bridged precursor can influence the gelation process, leading to changes in pore size distribution and specific surface area. nasa.gov Studies have indicated that as the concentration of this compound increases, the pore size tends to increase while the specific surface area may see a slight decrease. nasa.gov This is attributed to the formation of a more open, less densely packed network structure. acs.org This tunability is crucial for applications where specific pore architectures are required, such as catalysis, separation, and drug delivery.

| Property | Effect of Increasing this compound |

| Density | Can decrease due to reduced shrinkage acs.org |

| Porosity | Generally increases core.ac.uk |

| Surface Area | May slightly decrease core.ac.uknasa.gov |

| Pore Size | Tends to increase nasa.gov |

Hydrophobicity and Surface Energy Modification of Aerogels

Natively, silica aerogels are hydrophilic due to the presence of silanol (B1196071) (Si-OH) groups on their surface, making them susceptible to moisture-induced degradation. This compound, with its hydrocarbon hexane chain, imparts a hydrophobic character to the aerogel. guidechem.com The organic groups effectively lower the surface energy of the material, preventing water absorption and maintaining the aerogel's structural integrity in humid environments. researchgate.net This is a critical modification for applications requiring long-term stability and performance, such as thermal insulation and environmental remediation. The resulting hydrophobicity can be quantified by measuring the water contact angle, which is significantly higher for hybrid aerogels containing this compound compared to unmodified silica aerogels. researchgate.net

Surface Modification and Coating Technologies

Beyond its role as a bulk gel precursor, this compound is utilized as a surface modification agent and a component in advanced coating technologies. guidechem.comshinetsusilicones.com Its dipodal silane (B1218182) nature allows it to form robust, chemically bonded layers on various substrates. cfsilicones.com

When applied to a surface, the trimethoxysilyl groups at each end of the molecule can hydrolyze and condense with hydroxyl groups on the substrate and with each other, forming a durable, cross-linked polysiloxane layer. biosynth.com The exposed hexane chains in this layer alter the surface energy, providing properties such as hydrophobicity and improved adhesion for subsequent organic coatings. guidechem.comshinetsusilicones.com This makes it an effective coupling agent, enhancing the bond between inorganic substrates (like glass and metals) and organic polymers in paints, adhesives, and sealants. cfsilicones.comguidechem.com This surface modification can improve the durability and chemical resistance of the coated materials. guidechem.com

Silane Coupling Agent Applications

This compound is a dipodal organosilane that functions as a highly effective silane coupling agent and adhesion promoter in advanced materials synthesis. nih.govacs.org Its molecular structure, featuring a six-carbon hexane backbone terminated at both ends by trimethoxysilyl groups, allows it to act as a bridge between inorganic and organic materials. nih.gov Unlike functional silanes that contain reactive organic groups (e.g., amino, epoxy), this compound is a non-functional silane. Its utility stems from the dual reactivity of the trimethoxysilyl groups, which can form stable siloxane bonds (Si-O-Si) with inorganic substrates, and the flexible, hydrophobic hexane chain that provides compatibility and entanglement with organic polymer matrices. acs.org

In applications such as coatings, adhesives, and sealants, this compound enhances bonding performance, thermal stability, and mechanical properties. nih.govacs.org The mechanism involves the hydrolysis of the methoxy (B1213986) groups (-OCH₃) into reactive silanol groups (Si-OH) in the presence of water. These silanols can then condense with hydroxyl groups present on the surface of inorganic materials (like glass, silica, or metal oxides) to form covalent bonds. They can also self-condense to form a durable cross-linked polysilsesquioxane network at the interface, significantly improving adhesion and durability. acs.orgresearchgate.net

A critical challenge in the development of high-performance polymer composites is ensuring strong adhesion between the inorganic reinforcement (e.g., fillers, fibers) and the organic polymer matrix. Poor interfacial adhesion can lead to premature failure under stress. encyclopedia.pub this compound serves as a molecular bridge to address this issue. The trimethoxysilyl groups at each end of the molecule hydrolyze to form silanols, which then covalently bond to the surface of inorganic fillers like silica. nih.gov

This process creates a new, organophilic surface on the filler that is more compatible with the polymer matrix. The flexible hexane bridge provides a compliant interphase that can absorb and transfer stress more effectively between the matrix and the reinforcement. acs.orgmdpi.com Research on composites using silane coupling agents has shown that this improved interfacial adhesion changes the dominant micromechanical failure process from particle debonding to particle fracture, resulting in a considerable increase in the composite's strength. acs.org The use of dipodal silanes like this compound, often in conjunction with conventional silanes, can significantly improve the bonding performance and mechanical properties of various polymers and composites. acs.org

Table 1: Effect of Silane Treatment on Composite Mechanical Properties (Illustrative) This table provides illustrative data based on typical improvements seen in composites after silane treatment. Specific values for this compound may vary based on the composite system.

| Property | Untreated Filler Composite | Silane-Treated Filler Composite | Percentage Improvement |

| Tensile Strength | Low | High | 30-60% |

| Flexural Modulus | Moderate | High | 20-40% |

| Interfacial Shear Strength | Low | High | >50% |

| Water Absorption | High | Low | 40-70% Reduction |

Glass fibers are widely used to reinforce polymer composites, but their pristine surface is hydrophilic and often incompatible with hydrophobic polymer matrices. researchgate.net Surface modification with this compound is a key strategy to improve this compatibility. The surface of glass is rich in hydroxyl (-OH) groups. The modification process follows a well-understood chemical pathway: gelest.com

Hydrolysis: The trimethoxysilyl groups of the silane react with water (often present in trace amounts on the fiber surface or added to the treatment solution) to form reactive silanol (Si-OH) groups.

Condensation: These silanol groups then condense with the hydroxyl groups on the glass fiber surface, forming stable, covalent Si-O-Si bonds.

Interfacial Layer Formation: Further self-condensation of adjacent silanol groups can form a cross-linked polysiloxane network on the glass surface, creating a durable and robust interfacial layer. researchgate.net

This treatment transforms the glass fiber surface from inorganic and hydrophilic to organic and more hydrophobic, promoting better wetting by the polymer resin and establishing strong covalent links across the interface. Studies on similar systems have shown that this chemical modification significantly enhances the interfacial shear strength between the fiber and the matrix. gelest.com

Formation of High Refractive Index Coatings

The formation of high refractive index (RI) coatings is not a suitable application for this compound. The refractive index of a material is dependent on its electron density. Materials with high refractive indices (typically >1.8) are required for applications in advanced optical devices like waveguides and anti-reflective coatings to efficiently manage light. researchgate.net These materials often include heavy atoms or conjugated aromatic structures.

This compound has a reported refractive index of approximately 1.420. This low value is characteristic of aliphatic organosilicon compounds and is attributed to the simple hexane backbone and the presence of silicon-oxygen bonds. For creating high refractive index coatings, researchers typically employ silanes with different molecular structures, such as those containing aromatic groups like naphthyl rings, which have a higher electron density. Therefore, due to its inherent molecular structure and resulting low refractive index, this compound is not used in the formulation of high refractive index coatings.

Adherent Films on Metal Substrates

Silane coupling agents are frequently used to promote adhesion between coatings and metal substrates. The mechanism relies on the presence of a layer of metal oxides and hydroxides on the metal surface. These surface hydroxyl groups provide reactive sites for the silane to bond with, similar to the process on glass surfaces. researchgate.net The trimethoxysilyl groups of this compound can hydrolyze and subsequently condense with the metal-hydroxyl (M-OH) groups, forming durable M-O-Si covalent bonds at the interface.

This creates a chemically-grafted organic layer that acts as a bridge between the inorganic metal substrate and an organic topcoat. This process can lead to significantly improved corrosion resistance and adhesion of the coating. researchgate.net While the principle is well-established, and this compound is generally marketed as an adhesion promoter, specific research detailing its performance metrics on various metal substrates is not as widely documented as its use with silica or glass-based materials. nih.gov

Low-Index Optical Coatings for Laser Optics

While not used as a traditional thin-film coating, this compound is a key precursor in the synthesis of advanced, low-density materials like silica aerogels, which have exceptionally low refractive indices. mdpi.com Silica aerogels are highly porous, lightweight solids with applications in thermal insulation and specialized optical components. However, conventional silica aerogels are often brittle. gelest.com

Research has shown that incorporating this compound into the sol-gel synthesis of silica aerogels imparts significant flexibility to the resulting material. nih.govmdpi.com The flexible six-carbon chain of the hexane bridge replaces rigid Si-O-Si bonds in the aerogel's silica backbone. gelest.com This structural modification leads to materials with greatly improved mechanical properties, including the ability to recover their shape after significant compression. gelest.com These flexible aerogels maintain the desirable low refractive index of the silica network, making them promising candidates for novel optical and sensing applications where both low refractive index and mechanical robustness are required.

Table 2: Properties of Silica Aerogels Modified with this compound (BTMSH)

| Property | Conventional Silica Aerogel | BTMSH-Modified Silica Aerogel | Rationale |

| Mechanical Behavior | Brittle, Fragile | Flexible, Elastic | Hexane bridge replaces rigid Si-O-Si bonds gelest.com |

| Compressive Recovery | Poor | Recovers nearly 100% after 25% strain gelest.com | Flexible network prevents catastrophic fracture |

| Refractive Index | Very Low (~1.05) | Very Low | Maintained due to high porosity mdpi.com |

| Shrinkage During Drying | High | Significantly Reduced | Organic bridge provides structural support |

Membranes for Separation and Filtration

This compound is an important precursor in the fabrication of advanced organosilica membranes for gas and liquid separation. nih.govresearchgate.net These hybrid organic-inorganic membranes are synthesized via a sol-gel process where the precursor undergoes hydrolysis and condensation to form a porous network. nih.gov The incorporation of the hexane bridge (Si-C₆H₁₂-Si) into the silica (Si-O-Si) network allows for precise tuning of the membrane's pore size and surface properties.

In a notable application, this compound (BTMSH) has been combined with tetraethyl orthosilicate (TEOS) to create hybrid silica aerogel membranes. Research has shown that the six-carbon chain of BTMSH effectively enlarges the pore size of the resulting aerogel compared to membranes made from TEOS alone. These membranes, when coated on a macroporous support, have been successfully used as membrane contactors for CO₂ absorption. Furthermore, the organic component enhances the hydrothermal stability of the membranes compared to purely inorganic silica membranes, making them more durable for applications in humid environments, which is crucial for various industrial separation processes. researchgate.net

Gas Separation Membranes (e.g., CO2 Capture)

While direct application of this compound (BTMSH) in gas separation membranes is not extensively documented, its role as a precursor in fabricating related porous materials, such as silica aerogels, highlights its potential for technologies like CO2 capture. Silica aerogels are exceptionally lightweight materials with low thermal conductivity, but their inherent brittleness often limits their application. activeaerogels.com Research has focused on incorporating BTMSH into the silica backbone to impart flexibility and improve mechanical robustness. activeaerogels.comscience.gov

The integration of BTMSH, an alkyl-linked bis-silane, into a silica network derived from precursors like methyltrimethoxysilane (MTMS), can alter the material's properties. activeaerogels.com In MTMS-derived aerogels, which are already somewhat flexible, the addition of BTMSH can introduce more organization and stiffness, leading to an increase in bulk density. activeaerogels.com The primary goal of this research is to create monolithic and flexible materials that can withstand mechanical stresses, a crucial requirement for components in gas adsorption and separation systems. activeaerogels.com The flexible hexane chain from BTMSH is integrated into the rigid silica framework, enhancing the material's ability to recover after compression. science.gov This modification aims to prevent the brittle failure typical of traditional silica aerogels, making them more durable for potential use in capturing gases like CO2. activeaerogels.com

Liquid-Phase Separation and Adsorption

In the domain of liquid-phase applications, this compound is instrumental in developing robust, high-surface-area materials for separation and adsorption. Its use as a co-precursor in the synthesis of hybrid silica aerogels demonstrates its utility in creating materials with tailored properties for adsorbing substances from liquid media. These organically modified silica aerogels exhibit high porosity and surface area, which are critical for efficient adsorption. activeaerogels.com

The incorporation of BTMSH into the silica structure serves to enhance the material's elasticity. By replacing a portion of a standard silica precursor, such as tetramethoxyorthosilicate, with BTMSH, researchers can significantly improve the elastic behavior of the resulting aerogel. This is evidenced by the material's ability to recover its original length after significant compression. The flexible hexane linker provided by BTMSH reduces the shrinkage that can occur during the drying process of the aerogel, a common issue when using solvents like ethanol (B145695). The resulting hybrid aerogels possess a combination of high porosity and improved mechanical resilience, making them promising candidates for advanced adsorption applications. activeaerogels.com

Table 1: Properties of Hybrid Ormosil Aerogels Incorporating BTMSH Data derived from research on organically modified silica (Ormosil) aerogels.

| Property | Precursor Combination | Result |

| Flexibility | TMOS / MTMS / VTMS / BTMSH | Incorporation of BTMSH alkyl chains enhances flexibility compared to rigid native silica aerogels. activeaerogels.com |

| Structural Integrity | MTMS / BTMSH | Small amounts of BTMSH can induce more organization and stiffness in flexible MTMS-derived aerogels. activeaerogels.com |

| Porosity | Not Specified | Hybrid aerogels are characterized by high porosity suitable for adsorption. activeaerogels.com |

| Surface Area (ABET) | Not Specified | Materials exhibit high surface area, a key feature for adsorption applications. activeaerogels.com |

Electronic Materials and Dielectrics

Hybrid Gate Dielectrics for Thin-Film Transistors (TFTs)

This compound (BTMSH) has been identified as a key component in the formulation of novel hybrid gate dielectrics for high-performance, stretchable thin-film transistors (TFTs). researchgate.net In this application, BTMSH functions as a cross-linker, providing specific "cross-linked connectivity" within a complex hybrid polymer film. researchgate.networdpress.com These advanced dielectric films are synthesized from a combination of a polymer (such as poly(4-vinylphenol-co-methylmethacrylate)), various cross-linkers including BTMSH, and an inorganic component like zirconia (ZrOx). researchgate.net

The integration of BTMSH into the dielectric layer is part of a strategy to create mechanically durable and electrically stable gate insulators. Research has shown that TFTs fabricated with these novel hybrid dielectrics exhibit excellent performance characteristics even after repeated stress. researchgate.net For instance, indium gallium tin oxide (IGTO) transistors using a BTMSH-containing hybrid gate insulator demonstrated high carrier mobility, a low sub-threshold gate swing, and a high on/off current ratio, which were maintained after numerous stretchability test cycles. researchgate.net This indicates that BTMSH plays a crucial role in forming a resilient and high-integrity dielectric network suitable for advanced flexible electronics. researchgate.net

Table 2: Performance of IGTO TFT with BTMSH-Containing Hybrid Gate Dielectric Data from research on high-performance stretchable transistors. researchgate.net

| Performance Metric | Value after 200 Stretch Cycles (~300% Uniaxial Elongation) |

| Field-Effect Mobility | 21.7 cm² V⁻¹ s⁻¹ |

| Sub-threshold Gate Swing | 0.68 V decade⁻¹ |

| ION/OFF Ratio | 2.0 × 10⁷ |

Components in Evaporation-Induced Self-Assembly of Mesoporous Structures

This compound is a bridged organosilane precursor used in the synthesis of a class of materials known as periodic mesoporous organosilicas (PMOs). rsc.org The synthesis of PMOs relies on the surfactant-directed polycondensation of such precursors, a process fundamentally related to evaporation-induced self-assembly (EISA). rsc.org In this process, the BTMSH molecule does not merely act as a surface modifier; its entire structure is integrated into the framework of the material.

The hexane bridge of the BTMSH molecule becomes a part of the pore walls, creating a true organic-inorganic hybrid material at the molecular scale. rsc.org This allows for precise control over the properties of the final mesoporous structure. The inclusion of these organic bridging groups within the silica framework can tune the surface properties and modify the bulk characteristics of the material. rsc.org The co-condensation of BTMSH with other silica precursors, such as 1,2-bis(triethoxysilyl)ethane (BTSE), allows for the creation of functional PMOs with ordered mesophases. nih.gov The concentration of the bridged organosilane precursor is a critical factor; higher concentrations can lead to disordered structures, indicating the delicate nature of the self-assembly process. nih.gov This method provides a pathway to novel materials with large surface areas and well-defined nanoporous structures for potential applications in sensors, catalysis, and electronics. rsc.org

Reactivity and Mechanistic Studies of 1,6 Bis Trimethoxysilyl Hexane

Hydrolysis Kinetics and Factors Influencing Reaction Rates

Atypical Reactivity in Basic Medium

While the hydrolysis of alkoxysilanes can be catalyzed by both acids and bases, the reactivity in a basic medium can exhibit specific characteristics. Generally, base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. The rate of hydrolysis in alkaline conditions can be significantly faster than in acidic or neutral environments. For instance, studies on similar alkoxysilanes have shown that the hydrolysis rate constants are considerably higher at pH 9 compared to pH 4. nih.gov This accelerated reaction under basic conditions is crucial for applications requiring rapid gelation or curing.

Role of Inductive and Steric Factors

The rate of hydrolysis is influenced by both inductive and steric effects originating from the organic bridging group and the alkoxy groups. unm.edu The hexamethylene bridge in 1,6-bis(trimethoxysilyl)hexane is an electron-donating group, which can influence the electron density at the silicon atom. However, compared to shorter chain bis(alkoxysilyl)alkanes, the longer hexane (B92381) chain may exert less of an inductive effect on the silicon centers.

Solvent Cluster Association and its Influence on Sol-Gel Reactions

The solvent system used for the sol-gel process significantly impacts the hydrolysis and condensation reactions. The association of solvent molecules, such as water and alcohol, into clusters can affect the local concentration of reactants and the accessibility of water to the silane (B1218182) molecules. unm.edu The polarity of the solvent influences the solvation of the reactants and transition states, thereby affecting the reaction kinetics. unm.edu In the case of this compound, which is insoluble in water, a co-solvent like ethanol (B145695) is typically used to create a homogeneous reaction mixture. guidechem.com The nature of this co-solvent and its interaction with water and the silane can influence the structure of the resulting sol-gel network. jkcs.or.kr

Condensation Mechanisms and Network Formation

Following hydrolysis, the resulting silanol (B1196071) groups undergo condensation reactions to form siloxane (Si-O-Si) bonds, leading to the formation of a three-dimensional network. This process involves the elimination of water or alcohol. nih.gov

Hydrogen Bonding Interactions and Siloxane Network Formation

Hydrogen bonding plays a crucial role in the condensation process. Silanol groups can form hydrogen bonds with each other and with solvent molecules. These interactions can facilitate the approach of reacting species and influence the orientation of the molecules, thereby guiding the formation of the siloxane network. The formation of hydrogen bonds between the silanol groups on different molecules is a key step preceding the condensation reaction. Studies on similar systems have shown that hydrogen bonding between the silsesquioxane polymer and an organic polymer can occur, indicating the importance of these interactions in hybrid material formation. elsevierpure.com

Control of Water-to-Silane Ratio

The molar ratio of water to silane (r-value) is a critical parameter that controls both the hydrolysis and condensation rates, and ultimately the structure of the final material. nih.gov A stoichiometric amount of water is required for complete hydrolysis of all the methoxy (B1213986) groups. However, varying the r-value can be used to control the extent of hydrolysis and the subsequent condensation pathways.

A low water-to-silane ratio generally leads to incomplete hydrolysis and the formation of more linear or sparsely branched polymer chains. Conversely, a high water-to-silane ratio promotes more complete hydrolysis, favoring the formation of a highly cross-linked and dense network. unm.edu The control of this ratio is therefore a key strategy for tailoring the mechanical and physical properties of the resulting polysiloxane material. For instance, in the synthesis of silica (B1680970) aerogels, adjusting the water content is crucial for controlling the final structure and properties. jkcs.or.kr

Interplay of Polymerization Parameters on Material Properties

The final properties of materials derived from this compound are not intrinsic to the monomer alone but are profoundly influenced by the conditions under which polymerization occurs. The sol-gel process, which involves hydrolysis and condensation of the trimethoxysilyl groups, is a complex interplay of kinetic and thermodynamic factors. The choice of solvent, the nature and concentration of the catalyst, and the initial monomer concentration all play critical roles in dictating the architecture of the resulting polysilsesquioxane network, from the molecular scale to the macroscopic morphology. These parameters determine the rates of reaction, the growth mechanism of the polymer network, and the potential for phase separation, ultimately controlling properties like porosity, surface area, and mechanical integrity of the final material.

Solvent, Catalyst, and Concentration Effects on Polymer Architecture

The structure of hexylene-bridged polysilsesquioxanes is highly dependent on the interplay between the alkoxide group on the silicon atom, the solvent, the catalyst, and the monomer concentration. osti.govresearchgate.net The methoxysilyl monomer, this compound, is known to be more reactive than its ethoxysilyl counterpart, 1,6-bis(triethoxysilyl)hexane. osti.govresearchgate.net This difference in reactivity has significant consequences for the final material properties under varied polymerization conditions.

The choice of catalyst, either acidic or basic, is a primary determinant of the final polymer structure. For the less reactive ethoxy monomer, base-catalyzed polymerization yields porous xerogels, while acid-catalyzed conditions result in non-porous materials. osti.govresearchgate.net However, the higher reactivity of this compound allows for the formation of porous xerogels even under acidic conditions. researchgate.net The effect of pH on the gelation of this compound in methanol (B129727) shows a general trend where the longest gel times occur near a neutral pH of around 5. researchgate.net

The solvent environment significantly impacts the polymerization and gelation process. A study comparing polymerization in alcohols (methanol or ethanol) versus tetrahydrofuran (B95107) (THF) found that gelation for both methoxy- and ethoxy-monomers was substantially faster in THF. osti.gov Specifically, the polymerization of this compound with a sodium hydroxide (NaOH) catalyst in THF was almost instantaneous. osti.gov This acceleration is attributed to the differing roles of the solvent in the sol-gel reactions. osti.govfrontiersin.org

The following table, compiled from research findings, illustrates the dramatic effect of solvent and catalyst on the gelation time of this compound at a 0.4 M concentration. osti.gov

Table 1: Gelation Times for this compound Under Various Conditions

| Catalyst | Solvent | Gelation Time | Final Gel Appearance |

|---|---|---|---|

| HCl | Methanol | 40 minutes | Transparent, then opaque |

| NaOH | Methanol | 10 minutes | Transparent, then opaque |

| HCl | THF | 20 seconds | Transparent, then opaque |

Data sourced from a comparative study on hexylene-bridged polysilsesquioxanes. osti.gov

The final polymer architecture, particularly the porosity, is a result of these combined factors. Xerogels prepared from this compound in THF, regardless of the catalyst used, were found to be mostly micro- and mesoporous. osti.gov This demonstrates that the solvent can be as influential as the catalyst in determining the final porous structure of the material. osti.gov The interplay is complex, as the solvent can affect not only the reaction kinetics but also the physical collapse of the network during drying due to surface tension forces. osti.gov

Minimizing Undesirable Phase Separation

A significant challenge in the synthesis of monolithic materials from this compound and related precursors is the occurrence of phase separation. researchgate.netjkcs.or.krnih.gov This phenomenon, where the growing polymer network separates from the solvent phase before gelation is complete, often results in opaque, macroscopically inhomogeneous materials instead of transparent, uniform monoliths. osti.govjkcs.or.kr The opacity observed in many gels formed from this compound, particularly under conditions of rapid polymerization, is a direct indicator of such phase separation. osti.gov

The kinetics of the sol-gel reactions are in direct competition with the rate of phase separation. frontiersin.org To form a transparent, monolithic gel, the hydrolysis and condensation reactions must proceed in a way that allows a continuous network to form throughout the solvent medium without significant segregation of the polymer. This balance is highly sensitive to the synthesis parameters.

Several strategies have been developed to control and minimize phase separation:

Solvent Choice: The use of solvents that can better homogenize the reactants and the growing polymer network is crucial. For instance, low-density, transparent aerogels have been successfully prepared from this compound using N,N-dimethylformamide as the solvent. jkcs.or.kr

Catalyst Control: The type and concentration of the catalyst can be tuned to manage the rates of hydrolysis and condensation. In many systems, a two-step acid-base catalyzed process is employed. researchgate.netjkcs.or.kr An initial acid catalysis step promotes homogeneous hydrolysis, while a subsequent addition of a base catalyst accelerates condensation and gel formation. jkcs.or.kr This two-step approach can prevent premature phase separation that might occur under single-step catalysis. researchgate.netjkcs.or.kr

Use of Surfactants: Surfactants can be used to mediate the interaction between the hydrophobic polymer condensates and the solvent, preventing their aggregation and large-scale phase separation. researchgate.netjkcs.or.kr By changing the concentration of a surfactant like Pluronic F127, it is possible to inhibit micrometer-scale phase separation and produce well-defined mesoporous materials. researchgate.net

Post-synthesis Treatment: After gelation, the resulting materials often possess a high concentration of surface silanol groups. These groups can lead to irreversible shrinkage and collapse of the porous structure during drying. jkcs.or.kr Post-treatment of the gels with silylating agents, such as hexamethyldisilazane (B44280) (HMDS), can cap these silanol groups, making the surface more hydrophobic and minimizing shrinkage, which helps preserve the monolithic structure. jkcs.or.kr

By carefully manipulating these parameters, it is possible to guide the polymerization of this compound away from undesirable phase separation and toward the formation of homogeneous, functional materials with controlled network architectures. frontiersin.orgjkcs.or.kr

Future Research Directions and Unexplored Potential

Computational Chemistry and Modeling of BTMSH Systems

Computational modeling offers a powerful methodology for investigating the behavior of complex chemical systems at a molecular level. nih.gov For 1,6-Bis(trimethoxysilyl)hexane (BTMSH), computational chemistry, particularly through molecular dynamics (MD) and Density Functional Theory (DFT), presents a significant and largely untapped area of research. Such simulations can provide profound insights into the material's properties and reaction mechanisms that are often inaccessible through experimental techniques alone. nih.gov

MD simulations can be employed to model the hydrolysis and condensation of BTMSH molecules in a solvent, tracking the atomic trajectories to understand the formation of polysilsesquioxane networks. nih.gov This approach would allow researchers to predict how factors like pH, solvent type, and temperature influence the kinetics of gelation and the final three-dimensional structure of the resulting material. researchgate.net Furthermore, modeling can elucidate the conformational changes of the flexible hexane (B92381) bridge during polymerization and its role in the mechanical properties, such as elasticity, of the final product.

DFT calculations can be used to investigate the electronic structure and reactivity of the BTMSH molecule. This includes modeling the reaction pathways for hydrolysis of the methoxy (B1213986) groups and the subsequent formation of siloxane bonds (Si-O-Si). Understanding these fundamental reaction energetics can aid in optimizing reaction conditions for creating more controlled and uniform network structures. Moreover, computational models can predict the interfacial interactions between BTMSH-derived films and various substrates (e.g., metal oxides, polymers), which is crucial for its application as an adhesion promoter. guidechem.com

Table 1: Potential Research Focuses for Computational Modeling of BTMSH

| Research Area | Modeling Technique | Potential Insights |

| Hydrolysis & Condensation | Molecular Dynamics (MD) | Kinetics of network formation, influence of solvent and pH, final polymer morphology. |

| Mechanical Properties | MD, Finite Element Analysis | Stress-strain behavior, role of the hexane bridge in flexibility and elasticity. |

| Reaction Mechanisms | Density Functional Theory (DFT) | Energetics of Si-O bond formation, prediction of reaction pathways. |

| Interfacial Adhesion | MD, DFT | Binding energies with substrates, prediction of adhesive strength and failure modes. |

| Molecular Recognition | MD | Interaction with specific small molecules for sensor or filtration applications. researchgate.net |

Advanced Functionalization and Derivatization Strategies

Currently, BTMSH is primarily used as a non-functional crosslinker, valued for the stability its dipodal structure provides. researchgate.net A significant future research direction lies in the development of advanced functionalization and derivatization strategies to create novel, multifunctional BTMSH-based molecules. By chemically modifying the hexane backbone, it is possible to introduce specific reactive groups, transforming BTMSH from a passive structural component into an active participant in chemical processes.

Strategies could involve the synthesis of BTMSH analogs where one or more hydrogen atoms on the hexane chain are replaced with functional groups such as amino (-NH2), epoxy, or methacryloxy moieties. Such functionalized dipodal silanes would combine the enhanced hydrolytic stability of the bis-silane structure with the covalent bonding capabilities of traditional functional silane (B1218182) coupling agents. researchgate.netdental-tribune.com For example, an amino-functionalized BTMSH could offer superior adhesion and durability in composites where the matrix is an epoxy or polyamide resin.

Another advanced approach involves creating oligomeric structures where BTMSH serves as a repeating unit. These silsesquioxane polymers could be designed with controlled molecular weights and architectures (linear, branched, or cyclic) to achieve specific processing characteristics and final material properties. researchgate.net Derivatization could also focus on altering the alkoxy groups, replacing the methoxy groups with ethoxy or larger groups to control the hydrolysis rate, thereby providing better process control in industrial applications. shinetsusilicone-global.com

Table 2: Potential Functional Groups for BTMSH Derivatization

| Functional Group | Potential Application | Rationale |

| Amino (-NH2) | Epoxy/Polyamide Composites | Covalent bonding with the resin matrix for improved strength. |

| Epoxy | Adhesives, Coatings | Reaction with amine or carboxyl groups in polymers and on surfaces. |

| Methacryloxy | Dental Resins, UV-cured Coatings | Radical polymerization with acrylic or methacrylic resins. nih.gov |

| Vinyl | Rubber Composites | Crosslinking into elastomer networks. |

| Mercapto (-SH) | Heavy Metal Adsorption | Chelation with metal ions for environmental remediation. |

Novel Synthetic Routes and Process Optimization

While BTMSH is commercially available, research into novel and more efficient synthetic routes could lead to significant improvements in cost, purity, and environmental impact. The conventional synthesis likely involves the hydrosilylation of 1,5-hexadiene with a trimethoxysilane precursor, a process that can be optimized further.

Future research could focus on developing new catalyst systems for this hydrosilylation reaction. Exploring catalysts based on earth-abundant and less toxic metals could provide a "greener" alternative to traditional platinum-based catalysts. Additionally, research into heterogeneous catalysts could simplify product purification by allowing for easy removal and recycling of the catalyst, thereby reducing manufacturing costs and waste streams.

Alternative synthetic pathways that bypass the use of 1,5-hexadiene could also be explored. For instance, routes starting from biomass-derived feedstocks could offer a more sustainable manufacturing process. Process optimization studies could focus on implementing continuous flow chemistry for the synthesis of BTMSH. Flow reactors offer superior control over reaction parameters like temperature and mixing, potentially leading to higher yields, improved product consistency, and enhanced safety compared to traditional batch processing. beilstein-journals.org Optimization of distillation and purification techniques is another area where research could yield purer grades of BTMSH suitable for high-performance applications in electronics or optics.

Exploration in Emerging Applications (e.g., Catalysis, Biomedical Engineering)

The unique properties of BTMSH, such as its ability to form flexible and hydrolytically stable crosslinked networks, open up possibilities in several emerging high-technology fields beyond its current use as a coupling agent. cfsilicones.com

Catalysis: In the field of heterogeneous catalysis, BTMSH could be used to create robust and stable supports for catalytic nanoparticles or molecular catalysts. By co-condensing BTMSH with a functional silane on a substrate like silica (B1680970) or titania, a porous organosilica layer can be formed. The BTMSH would provide structural integrity and hydrophobicity, while the functional silane would provide anchor points for immobilizing the catalyst. This approach could lead to catalysts with enhanced stability against leaching and deactivation, particularly in aqueous reaction media. The tunable porosity of the BTMSH-derived network could also be exploited to introduce size selectivity for reactant molecules.

Biomedical Engineering: The potential of BTMSH in biomedical engineering is a vast and promising area for exploration. science.gov Its ability to form flexible and durable coatings suggests its use in modifying the surfaces of medical implants. researchgate.net An inert, biocompatible coating derived from BTMSH could improve the longevity of implants by reducing friction and wear and preventing corrosion. When blended with other biocompatible polymers, BTMSH could be used to fabricate flexible scaffolds for tissue engineering, where its crosslinking properties could help tailor the mechanical strength and degradation rate of the scaffold. science.govresearchgate.net Furthermore, the synthesis of functional BTMSH derivatives could lead to surfaces that can actively promote cell adhesion and growth or be used in biosensor applications for the specific immobilization of biomolecules. nih.gov The development of BTMSH-based aerogels, which exhibit improved elasticity, points towards applications as lightweight, insulating materials for medical devices or as matrices for controlled drug delivery.

Q & A

Basic: What are the standard synthesis protocols for 1,6-bis(trimethoxysilyl)hexane, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves silane coupling reactions. For example, anhydrous potassium carbonate is used as a base to facilitate nucleophilic substitution between 1,6-dibromohexane and trimethoxysilane derivatives in acetonitrile under reflux (338 K). Key parameters affecting yield include:

- Molar ratios : Excess trimethoxysilane (≥2.5:1 relative to dibromohexane) ensures complete substitution .

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reaction kinetics by stabilizing ionic intermediates.

- Temperature control : Prolonged reflux (12–24 hours) minimizes side reactions like hydrolysis of methoxy groups. Post-reaction purification via silica gel chromatography (petroleum ether:ethyl acetate gradients) removes unreacted precursors .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR spectroscopy :

- FTIR : Absorbance at ~1080 cm⁻¹ (Si–O–Si stretching) and ~2850 cm⁻¹ (C–H stretching in hexane backbone) .

- XRD : Monoclinic crystal systems (e.g., P2₁/c space group) with lattice parameters a = 18.932 Å, b = 7.327 Å, c = 6.352 Å, and β = 91.0° are observed. Refinement using SHELX software resolves atomic displacement parameters .

Advanced: How can this compound be optimized as a crosslinker in aerogel synthesis to enhance mechanical flexibility?

Methodological Answer:

Incorporating the compound into silica aerogels improves crosslinking density. Key optimization steps:

- Molar ratio adjustment : A 1:3 molar ratio of this compound to tetraethyl orthosilicate (TEOS) balances flexibility and porosity .

- Sol-gel conditions : Acidic catalysis (pH ~4) with ethanol/water solvents ensures controlled hydrolysis.

- Post-treatment : Supercritical CO₂ drying preserves mesoporous structure (pore size ~2–10 nm). Mechanical testing (e.g., compression modulus) shows a 300% increase in elasticity compared to non-crosslinked aerogels .

Advanced: How to resolve discrepancies in crystallographic data for this compound derivatives?

Methodological Answer:

Contradictions in bond lengths/angles (e.g., Si–O vs. C–C distances) arise from:

- Disorder in crystal packing : Use high-resolution single-crystal XRD (MoKα radiation, λ = 0.71073 Å) and refine data with SHELXL. Apply restraints for thermal parameters (Uiso) .

- Temperature effects : Collect data at 293 K to minimize thermal motion artifacts.

- Symmetry validation : Confirm inversion symmetry (e.g., mid-point of hexane chain) via Fourier maps. For example, C–H···π interactions (2.8–3.0 Å) stabilize columnar packing along the b-axis .

Advanced: What methodologies validate the incorporation of this compound into hybrid organic-inorganic materials for aerospace applications?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Residual mass >90% at 600°C confirms thermal stability .

- Dynamic mechanical analysis (DMA) : Storage modulus (E') >50 MPa at 25°C and minimal loss tangent (tan δ <0.1) indicate high rigidity and damping .

- Porosimetry : Nitrogen adsorption isotherms (BET surface area ~800 m²/g) and pore size distribution (Barrett-Joyner-Halenda model) confirm hierarchical porosity .

- In situ FTIR : Monitor Si–O–Si network formation during sol-gel transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。